5-Nitro-3,4-dihydropyrimidin-2(1H)-one
Description
Chemical Significance of the Dihydropyrimidinone Scaffold in Organic Synthesis
The dihydropyrimidinone nucleus is a heterocyclic scaffold of immense importance in organic and medicinal chemistry. nih.govresearchgate.net It is often referred to as a "privileged structure" because its framework can be modified to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net The versatility of the DHPM scaffold has made it a cornerstone in the development of numerous therapeutic agents. humanjournals.comderpharmachemica.com
DHPM derivatives are integral to many commercially available drugs, where they function as antihypertensive agents and alpha-1a-antagonists. wikipedia.org A notable example of a biologically active DHPM is Monastrol, a small molecule that specifically inhibits the mitotic kinesin Eg5, making it a valuable tool in cancer research. nih.govnih.gov The DHPM core is not limited to synthetic compounds; it also appears in marine natural products with potent biological effects. scispace.com The batzelladine alkaloids, for instance, contain the DHPM moiety and have been identified as potential inhibitors of the HIV virus by preventing the binding of the viral envelope protein gp-120 to CD4 cells. scispace.comnih.gov
The multicomponent nature of the Biginelli reaction, which assembles the DHPM core in a single step from three different starting materials, is a significant advantage. jmchemsci.com This efficiency is highly valued in drug discovery and combinatorial chemistry, as it allows for the rapid synthesis of large libraries of diverse compounds for high-throughput screening. nih.gov The scaffold possesses multiple points for chemical modification, enabling chemists to perform detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates. researchgate.netnih.gov
Specific Academic and Research Interest in 5-Nitro-3,4-dihydropyrimidin-2(1H)-one and its Nitro-Substituted Analogues
While much of the research on DHPMs focuses on substitutions at the C-4 position, there is specific and growing academic interest in analogues with a nitro group at the C-5 position, such as this compound. The introduction of a strong electron-withdrawing nitro group at this position significantly alters the electronic properties of the pyrimidine (B1678525) ring, which can, in turn, influence the molecule's biological activity and chemical reactivity.
Research into the synthesis of these specific analogues has led to the development of tailored catalytic systems. A notable advancement was reported by Savant et al. in 2009, who developed an efficient protocol for synthesizing 5-nitro-3,4-dihydropyrimidin-2(1H)-ones. nih.gov Their method utilizes etidronic acid as a catalyst in a three-component reaction between an aromatic aldehyde, urea (B33335), and a substituted ω-nitro acetophenone (B1666503), with reactions carried out in tetrahydrofuran (B95107) (THF) under microwave irradiation. nih.govresearchgate.net
The study highlighted the influence of substituents on the aromatic aldehyde component. It was observed that aldehydes bearing electron-withdrawing groups resulted in faster reaction rates compared to those with electron-donating groups. researchgate.net This suggests that the electronic nature of the aldehyde is a key factor in the reaction's success. The interest in nitro-substituted DHPMs is also driven by findings that the position of the nitro group is critical for biological activity. For example, studies on other DHPM analogues have shown that a nitro group at the C-4 position can significantly increase the potency against the SARS-CoV 3CL protease. nih.gov This underscores the research interest in exploring how placing the nitro group at the C-5 position modulates the therapeutic potential of the DHPM scaffold, opening new avenues for drug design and development.
Interactive Data Table: Synthesis of this compound Analogues
The following table summarizes the synthesis of various 5-nitro-DHPM derivatives as reported in the literature, highlighting the reactants and resulting yields. researchgate.net
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 2 | 4-Methylbenzaldehyde | 4-(4-Methylphenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 82 |
| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 5 | 4-Bromobenzaldehyde | 4-(4-Bromophenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 6 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 7 | 3-Nitrobenzaldehyde | 4-(3-Nitrophenyl)-5-nitro-3,4-dihydropyrimidin-2(1H)-one | 94 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O3 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
5-nitro-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1H,2H2,(H2,5,6,8) |
InChI Key |
VESNFRYSGAVIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 3,4 Dihydropyrimidin 2 1h One and Analogous Structures
Classical Biginelli Reaction and its Adaptations for Nitro-Dihydropyrimidinones
The classical Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) under acidic conditions. wikipedia.org For the synthesis of 5-nitro-dihydropyrimidinones, a nitro-substituted active methylene (B1212753) compound, such as a nitro-containing β-ketoester or a simple nitroalkane, is used in place of the traditional β-ketoester.
The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org However, the classical approach often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly when dealing with sensitive functional groups like the nitro group. These limitations have spurred the development of more efficient and milder synthetic protocols.
Advanced Catalytic Approaches in Biginelli-Type Condensations
Lewis Acid Catalysis for Dihydropyrimidinone Synthesis
Lewis acids have been extensively used to catalyze the Biginelli reaction, including for the synthesis of nitro-substituted analogs. They function by activating the aldehyde carbonyl group towards nucleophilic attack by urea. A range of Lewis acids have been found to be effective, often leading to higher yields and shorter reaction times compared to the classical acid-catalyzed method.
Commonly employed Lewis acids include metal halides such as iron(III) chloride, zinc(II) chloride, and indium(III) chloride, as well as metal triflates like ytterbium(III) triflate. frontiersin.org For instance, the synthesis of dihydropyrimidinones using nitrobenzaldehyde has been successfully achieved with various Lewis acid catalysts, demonstrating the compatibility of this method with the electron-withdrawing nature of the nitro group. The choice of Lewis acid can influence the reaction efficiency, with some catalysts offering the advantage of being mild, inexpensive, and reusable.
Table 1: Examples of Lewis Acid Catalyzed Synthesis of Nitro-Substituted Dihydropyrimidinones This table is representative of typical conditions and yields for the synthesis of dihydropyrimidinones using nitrobenzaldehydes and may not be specific to 5-Nitro-3,4-dihydropyrimidin-2(1H)-one.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | FeCl₃·6H₂O | Ethanol | 4 h | 95 |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | ZnCl₂ | Acetonitrile | 5 h | 88 |
| 4-Nitrobenzaldehyde | Acetylacetone (B45752) | InCl₃ | THF | 3 h | 92 |
Brønsted Acid Catalysis for Dihydropyrimidinone Synthesis
Brønsted acids are the traditional catalysts for the Biginelli reaction and continue to be a focus of research for the synthesis of 5-nitro-dihydropyrimidinones. Modern Brønsted acid catalysis often employs novel and more efficient catalysts that can operate under milder conditions.
A notable example is the use of etidronic acid as a catalyst for the synthesis of 5-nitro-3,4-dihydropyrimidin-2(1H)-ones. researchgate.netresearchgate.netarkat-usa.org This method involves the one-pot cyclocondensation of a ω-nitro acetophenone (B1666503) derivative, an aldehyde, and urea. Etidronic acid has been shown to be a highly efficient and convenient catalyst for this transformation, providing excellent yields in short reaction times. researchgate.netresearchgate.net The reaction proceeds smoothly with a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. researchgate.net
Table 2: Etidronic Acid Catalyzed Synthesis of this compound Analogs Data sourced from Savant M.M., et al. (2009). researchgate.netresearchgate.net
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | 1-(2-hydroxyphenyl)-2-nitroethanone | Etidronic Acid | THF | 20 | 89 |
| 4-Chlorobenzaldehyde | 1-(2-hydroxyphenyl)-2-nitroethanone | Etidronic Acid | THF | 15 | 92 |
| 4-Methoxybenzaldehyde | 1-(2-hydroxyphenyl)-2-nitroethanone | Etidronic Acid | THF | 25 | 85 |
| 4-Nitrobenzaldehyde | 1-(2-hydroxyphenyl)-2-nitroethanone | Etidronic Acid | THF | 15 | 94 |
Heterogeneous Catalysis for Dihydropyrimidinone Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. In the context of the Biginelli reaction for synthesizing nitro-dihydropyrimidinones, various solid acid catalysts have been explored. These catalysts can be easily filtered from the reaction mixture, simplifying the work-up procedure and allowing for their recycling.
Examples of heterogeneous catalysts include ion-exchange resins, zeolites, and silica-supported acids. For instance, SO3H@imineZCMNPs, a novel heterogeneous magnetic nanocatalyst, has been used for the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, with the potential for application to nitro-substituted substrates. rsc.org The use of such catalysts aligns with the principles of green chemistry by minimizing waste and facilitating catalyst recovery.
Table 3: Heterogeneous Catalysis in the Synthesis of Nitro-Substituted Dihydropyrimidinones This table presents representative examples and may not be specific to this compound.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Time | Yield (%) |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Amberlyst-15 | Solvent-free, 100°C | 1.5 h | 92 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Montmorillonite (B579905) K-10 | Microwave, solvent-free | 3 min | 90 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Silica Sulfuric Acid | Solvent-free, 120°C | 1 h | 93 |
Ionic Liquid-Mediated Synthesis of Dihydropyrimidinones
Ionic liquids (ILs) have emerged as green and versatile solvents and catalysts for a wide range of organic transformations, including the Biginelli reaction. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents.
Acidic ionic liquids can act as both the solvent and the catalyst, promoting the reaction efficiently. Several studies have reported the use of Brønsted acidic ionic liquids for the synthesis of dihydropyrimidinones, including those derived from nitrobenzaldehydes, with good to excellent yields and short reaction times. nih.gov A key advantage of using ionic liquids is the potential for catalyst and solvent recycling, which adds to the sustainability of the process. sphinxsai.com
Table 4: Ionic Liquid-Mediated Synthesis of Nitro-Substituted Dihydropyrimidinones This table provides illustrative examples of the use of ionic liquids in Biginelli reactions involving nitrobenzaldehydes.
| Aldehyde | β-Dicarbonyl Compound | Ionic Liquid (Catalyst) | Conditions | Time | Yield (%) |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | [bmim]HSO₄ | Solvent-free, 80°C | 1 h | 92 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | [Hmim]HSO₄ | Solvent-free, 90°C | 45 min | 94 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | [Et₃NH][HSO₄] | Solvent-free, 100°C | 1.5 h | 89 |
Organocatalytic Methods for Dihydropyrimidinone Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. In the context of the Biginelli reaction, chiral organocatalysts have been developed to achieve enantioselective synthesis of dihydropyrimidinones. These catalysts, often based on proline or cinchona alkaloid derivatives, can facilitate the formation of one enantiomer over the other.
While the application of organocatalysis to the synthesis of this compound is a more specialized area, the general principles have been established. For instance, chiral primary amines derived from cinchona alkaloids have been evaluated as organocatalysts for the asymmetric Biginelli reaction, providing moderate to good yields and enantiomeric excesses for a range of aldehydes. nih.gov The development of highly efficient and selective organocatalysts for the synthesis of chiral 5-nitro-dihydropyrimidinones remains an active area of research.
Utilization of Natural and Bio-Inspired Catalysts
The Biginelli reaction, a cornerstone for synthesizing dihydropyrimidinones (DHPMs), has been adapted to incorporate environmentally benign catalysts from natural sources. These catalysts are often abundant, biodegradable, and non-toxic, presenting a sustainable alternative to conventional acid or metal catalysts.
Researchers have successfully employed materials like granite and quartz as natural catalysts for the Biginelli reaction. sci-hub.se In these procedures, an ethanolic mixture of the reactants is refluxed in the presence of the mineral catalyst, yielding DHPMs in average to fair amounts. sci-hub.se Another novel approach utilizes cuttlebone, a naturally occurring marine biomaterial, as a heterogeneous catalyst. scielo.org.mx A study demonstrated the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one by heating benzaldehyde, ethyl acetoacetate, and urea with cuttlebone powder under solvent-free conditions, achieving a 92% yield in just 10 minutes. scielo.org.mx
Bio-inspired catalysts and reagents derived from renewable resources are also gaining traction. Gluconic acid aqueous solution (GAAS), produced from the oxidation of glucose, has been identified as an efficient, inexpensive, and eco-friendly catalyst for producing novel DHPMs from carbohydrate-derived 5-substituted-2-furaldehydes. nih.gov This method aligns with green chemistry principles by using a renewable and recyclable catalytic system. nih.gov Other natural catalysts explored include fruit juices and garlic, which provide a mild acidic environment for the reaction to proceed. researchgate.net
Table 1: Examples of Natural and Bio-Inspired Catalysts in Dihydropyrimidinone Synthesis
| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cuttlebone | Benzaldehyde, Ethyl acetoacetate, Urea | 90 °C, 10 min, Solvent-free | 92% | scielo.org.mx |
| Gluconic Acid (GAAS) | 5-substituted-2-furaldehydes, Ethyl acetoacetate, Urea/Thiourea (B124793) | 60 °C, 3–6 h | Good to Excellent | nih.gov |
| Granite / Quartz | Aldehyde, β-ketoester, Urea | Reflux in Ethanol | Average to Fair | sci-hub.se |
Innovations in Reaction Conditions for Dihydropyrimidinone Synthesis
Solvent-Free Synthetic Protocols
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and reducing environmental impact. The Biginelli condensation has proven highly amenable to this approach, often resulting in improved yields and shorter reaction times.
A variety of catalysts have been shown to be effective under solvent-free conditions. These include:
Ionic Liquids: Brønsted acidic ionic liquids have been used as efficient and recyclable catalysts. nih.govmdpi.com For instance, reactions using [Btto][p-TSA] at 90°C for 30 minutes or [C2O2BBTA][TFA] at 90°C for 40 minutes provided excellent yields of the desired dihydropyrimidinones. nih.govmdpi.com
Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous as they can be easily recovered and reused. tandfonline.com Examples include silica-chloride, montmorillonite KSF clay, and various zeolites. nih.govrsc.orgmdpi.combohrium.com Montmorillonite KSF, for example, has been used to catalyze the one-pot synthesis of DHPMs with high efficiency. rsc.org Similarly, a novel magnetic nanocatalyst (Fe3O4@C@OSO3H) has been developed for the clean and efficient synthesis of DHPMs at 80°C, with the catalyst being easily separable using an external magnet. tandfonline.com
Metal Catalysts: Ytterbium triflate (Yb(OTf)3) has been shown to increase reaction yields and shorten reaction times under solvent-free conditions, with the added benefit of being recoverable and reusable. organic-chemistry.org
These solvent-free protocols not only offer environmental benefits but also simplify the work-up procedure, as the product often precipitates directly from the reaction mixture and can be isolated by simple filtration. scielo.org.mxut.ac.ir
Table 2: Comparison of Catalysts for Solvent-Free Dihydropyrimidinone Synthesis
| Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|
| [C2O2BBTA][TFA] (Ionic Liquid) | 90 | 40 min | up to 99% | mdpi.com |
| Fe3O4@C@OSO3H (Nanocatalyst) | 80 | - | High | tandfonline.com |
| Montmorillonite KSF | Reflux | 1 h | 92% | ichem.md |
| Cuttlebone | 90 | 10 min | 92% | scielo.org.mx |
| Yb(OTf)3 | - | - | High | organic-chemistry.org |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.gov By utilizing microwave irradiation, reactants are heated uniformly and rapidly, which can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. chemrxiv.org
The Biginelli reaction has been extensively optimized using MAOS. nih.gov For example, the synthesis of bis(dihydropyrimidinone)benzenes was achieved in high yields (>85%) within just 4–6 minutes under microwave irradiation, a significant improvement over classical methods. nih.gov In another study, an acid-functionalized mesoporous polymer catalyst under microwave irradiation at 80°C produced DHPMs in 89-98% yield, whereas conventional heating yielded only 15-25%. chemrxiv.org
MAOS is frequently combined with solvent-free conditions to further enhance its green credentials. The synthesis of 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones has been accomplished by condensing aldehydes, acetophenone, and urea with a catalytic amount of Zinc Iodide (ZnI2) under solvent-free microwave irradiation. journalijar.com Similarly, the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates was successfully elaborated via a fast, solvent-free, microwave-assisted three-component Biginelli reaction. mdpi.com
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonochemistry, offers another non-conventional energy source for promoting chemical reactions. ut.ac.ir The application of ultrasound induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, accelerating mass transfer and reaction rates. nih.govshd.org.rs
This technique has been successfully applied to the synthesis of dihydropyrimidinones, leading to milder conditions, shorter reaction times, and higher yields compared to conventional methods. ut.ac.irnih.gov One study reported the synthesis of novel pyrrole (B145914) dihydropyrimidinones using ultrasound assistance in lactic acid, highlighting the method as simple, safe, and eco-friendly. researchgate.net Another protocol used holmium chloride as a catalyst under solvent-free conditions with ultrasound irradiation, noting excellent yields and operational simplicity. ut.ac.irresearchgate.net The use of ultrasound can improve yields by 20–30% and significantly shorten reaction times, in some cases from 6 hours to just 30 minutes. shd.org.rs
Table 3: Comparison of Conventional vs. Energy-Assisted DHPM Synthesis
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | HCl | Reflux in Ethanol | Long | 20-40% | nih.govnih.gov |
| Microwave (MAOS) | Acidic Polymer | 80 °C, Solvent-free | 10 min | 89-98% | chemrxiv.org |
| Ultrasound | Sm(ClO4)3 | 75-80 °C in EtOH | Short | High | nih.gov |
| Ultrasound | Holmium Chloride | Solvent-free | Short | Excellent | ut.ac.irresearchgate.net |
Diversification of Starting Materials in Dihydropyrimidinone Synthesis
Incorporation of Ketones and β-Diketones in Biginelli-Type Reactions
The classical Biginelli reaction utilizes a β-ketoester as the active methylene component. organic-chemistry.orgresearchgate.net However, to expand the structural diversity of the resulting dihydropyrimidinone library, significant research has focused on replacing the β-ketoester with other carbonyl compounds, particularly ketones and β-diketones. nih.govorganicreactions.orgnih.gov
β-Diketones: 1,3-Diketone compounds have been widely used as substrates in the Biginelli reaction. nih.gov For example, acetylacetone is a common substitute for ethyl acetoacetate. nih.gov The use of acetylacetone or dimedone as the 1,3-dicarbonyl component in the presence of various catalysts has been shown to produce the corresponding DHPMs in good yields. nih.gov Montmorillonite has been used as an eco-friendly catalyst for the reaction with acetylacetone under solvent-free conditions. nih.gov Similarly, cyclic β-diketones such as 1,3-cyclohexanedione (B196179) and dimedone have been successfully employed. nih.govnih.gov
Ketones: The use of simple ketones as the enolizable component is less common because they are generally not as reactive as β-dicarbonyl compounds. nih.gov However, protocols have been developed to facilitate their inclusion. One two-step approach involves a Claisen-Schmidt condensation of an acetophenone derivative with an aldehyde to form a chalcone (B49325) intermediate. nih.gov This chalcone is then reacted with thiourea in the presence of a base to yield the final 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thione. nih.gov Direct one-pot syntheses have also been developed, such as a microwave-assisted reaction between aldehydes, ketones, and thiourea under basic conditions, affording products in high yields within 30-90 minutes. researchgate.net
This diversification of the carbonyl component allows for the synthesis of a wide array of substituted dihydropyrimidinones, which is crucial for developing new therapeutic agents. nih.govnih.gov
Table 4: Examples of Non-Classical Carbonyl Components in Biginelli-Type Reactions
| Carbonyl Component | Other Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetylacetone | Aldehydes, Urea/Thiourea | Bi(NO3)3·5H2O or ZrCl4, Solvent-free | 5-Acetyl-DHPMs | nih.gov |
| Dimedone | Aldehydes, Urea/Thiourea | TMSCl | Fused-ring DHPMs | nih.gov |
| 1,3-Cyclohexanedione | Aldehydes, Urea/Thiourea | Coordination Polymers, Solvent-free | Fused-ring DHPMs | nih.gov |
| Acetophenone | Aldehydes, Thiourea | 1. Claisen-Schmidt (base) 2. Ethanolic KOH | 4,6-Diaryl-DHPMs | nih.gov |
Direct Synthesis from Alcohols as Aldehyde Precursors
A significant advancement in the synthesis of dihydropyrimidinones is the development of one-pot procedures that utilize alcohols as direct precursors to the aldehyde component. This approach circumvents the need to isolate, purify, and handle aldehydes, which can be volatile, toxic, or prone to oxidation. nih.gov The strategy involves an in-situ oxidation of the alcohol to the corresponding aldehyde, which is then immediately consumed in the subsequent Biginelli cyclocondensation.
One effective method employs Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as a versatile reagent that facilitates the initial oxidation of primary alcohols to aldehydes, followed by catalysis of the three-component condensation. ichem.md This one-pot oxidation-cyclocondensation is performed without the isolation of any intermediates, thereby saving time and materials. ichem.md The reaction has been shown to be compatible with a variety of functional groups on the aromatic ring of the alcohol, including nitro, chloro, bromo, and methoxy (B1213986) groups, making it suitable for the synthesis of analogues of this compound. ichem.md
Another green and efficient approach utilizes heteropolyanion-based ionic liquids as catalysts with sodium nitrate as the oxidant. nih.gov This protocol allows for the synthesis to be carried out under microwave irradiation and solvent-free conditions. The alcohol is first oxidized to the aldehyde, and upon completion of this step (monitored by TLC), the β-dicarbonyl compound and urea (or thiourea) are added to the same vessel to complete the cyclocondensation. nih.gov This method highlights good to excellent yields and the reusability of the catalyst. nih.gov
Table 1: Examples of Direct Synthesis of DHPMs from Alcohols
| Alcohol Precursor | Oxidant/Catalyst | Active Methylene Compound | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | Bi(NO₃)₃·5H₂O | Ethyl acetoacetate | 85 | ichem.md |
| Benzyl alcohol | [PyPS]₃PW₁₂O₄₀ / NaNO₃ | Ethyl acetoacetate | 95 | nih.gov |
| 4-Chlorobenzyl alcohol | [PyPS]₃PW₁₂O₄₀ / NaNO₃ | Methyl acetoacetate | 94 | nih.gov |
| Piperonyl alcohol | Bi(NO₃)₃·5H₂O | Ethyl acetoacetate | 88 | ichem.md |
Application of N-Substituted Urea and Thiourea Derivatives
The classical Biginelli reaction's scope has been significantly broadened by incorporating N-substituted ureas and thioureas, allowing for the synthesis of DHPMs with substituents at the N-1 and N-3 positions. mdpi.comnih.gov This modification is crucial for creating structural diversity and modulating the pharmacological properties of the resulting compounds.
A convenient method for this synthesis employs chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF) as both a promoter and a water scavenger. mdpi.com This system facilitates the efficient preparation of N1-alkyl, N1-aryl, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones in excellent yields. The reaction proceeds smoothly at room temperature, and the products can often be isolated by simple filtration and crystallization. mdpi.com
Molecular iodine has also been identified as a mild and effective catalyst for a three-component reaction involving mono-substituted ureas, alkyl aldehydes, and aryl aldehydes, leading to highly diverse DHPMs. nih.govjmchemsci.com This method demonstrates high chemo- and regioselectivity under mild reaction conditions. nih.gov The use of N-ethylurea, for instance, proceeds smoothly to give the corresponding N1-ethyl-dihydropyrimidinones in good yields. jmchemsci.com
Table 2: Synthesis of DHPMs using N-Substituted Ureas
| Urea/Thiourea Derivative | Aldehyde | Active Methylene Compound | Catalyst/Promoter | Yield (%) | Reference |
| N-Methylurea | Benzaldehyde | Ethyl acetoacetate | TMSCl | 92 | mdpi.com |
| N-Phenylthiourea | 4-Chlorobenzaldehyde | Ethyl acetoacetate | TMSCl | 96 | mdpi.com |
| N,N'-Dimethylurea | Benzaldehyde | Ethyl acetoacetate | TMSCl | 94 | mdpi.com |
| N-Ethylurea | Phenylacetaldehyde | 4-Nitrobenzaldehyde | Iodine | 72 | jmchemsci.com |
Utilization of Other Active Methylene Compounds
While the archetypal Biginelli reaction utilizes β-ketoesters like ethyl acetoacetate, modern variations have successfully incorporated a wide array of other active methylene compounds. This expansion has been instrumental in accessing DHPMs with diverse substituents at the C-5 and C-6 positions, significantly diversifying the chemical space of these heterocyclic scaffolds. nih.gov
Examples of alternative active methylene compounds include:
β-Diketones: Acetylacetone and dimedone are frequently used, leading to the synthesis of 5-acetyl- and spiro-annulated DHPMs, respectively. nih.gov These reactions can be catalyzed by various agents, including ionic liquid-supported iron catalysts (MAI·Fe₂Cl₇). nih.gov
Keto Amides: Compounds such as N-phenylacetoacetamide can be employed to produce DHPMs with a carboxamide group at the C-5 position. nih.gov
Barbituric Acid and Thiobarbituric Acid Derivatives: These cyclic active methylene compounds react with aldehydes and urea/thiourea to form novel spiro-fused heterobicyclic systems. nih.gov
Enolizable Ketones: Simpler ketones, such as substituted acetophenones, can participate in the reaction, typically generating a chalcone intermediate in situ, which then cyclizes with urea to yield the final DHPM product. This approach is often facilitated by a base like sodium tertiary butoxide.
Table 3: Examples of DHPM Synthesis with Various Active Methylene Compounds
| Active Methylene Compound | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Resulting C-5 Substituent | Reference |
| Acetylacetone | Benzaldehyde | Urea | Bi(NO₃)₃·5H₂O | Acetyl | nih.gov |
| Dimedone | 4-Chlorobenzaldehyde | Thiourea | MAI·Fe₂Cl₇ | Spiro-dimethylcyclohexane | nih.gov |
| Barbituric acid | Benzaldehyde | Urea | Protic acid | Spiro-barbiturate | nih.gov |
| 4-Chloroacetophenone | 4-Nitrobenzaldehyde | Urea | Na-t-butoxide | 4-Chlorophenyl |
Alternative Synthetic Pathways to Dihydropyrimidinone Scaffolds
Beyond direct modifications of the three-component Biginelli reaction, alternative synthetic strategies have been developed to construct the dihydropyrimidinone core. These pathways often involve different types of condensation reactions or multi-step sequences that offer unique advantages in accessing specific substitution patterns.
Mannich-Type Condensation Reactions for Dihydropyrimidinones
The mechanism of the Biginelli reaction is closely related to the Mannich reaction. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound, using an aldehyde and a primary or secondary amine. The key intermediate is an iminium ion, which serves as the electrophile.
In the widely accepted mechanism for the Biginelli reaction, the first step is the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine or iminium ion intermediate. This electrophilic iminium ion is then attacked by the enol form of the β-ketoester in a nucleophilic addition step. This sequence is mechanistically analogous to a Mannich condensation. The final step involves intramolecular cyclization via condensation between the ketone carbonyl and the remaining urea NH₂ group, followed by dehydration to yield the dihydropyrimidinone ring. Understanding this mechanistic link allows for rational design of catalysts and reaction conditions that favor the formation of the key iminium intermediate, thereby improving reaction efficiency.
Ring-Opening and Recyclization Strategies
Ring-opening and recyclization strategies represent a more complex, yet potentially powerful, method for synthesizing novel heterocyclic systems. In the context of dihydropyrimidinones, this approach would involve taking a pre-existing heterocyclic compound, chemically inducing the opening of its ring structure to form a reactive intermediate, and then promoting a subsequent intramolecular cyclization to form the desired dihydropyrimidinone scaffold. While this strategy is a known tool in heterocyclic chemistry for structural diversification, its specific application for the de novo synthesis of the core dihydropyrimidinone ring from other heterocyclic systems is not extensively documented in the reviewed literature. Such strategies are more commonly applied in the post-modification of a pre-formed DHPM ring rather than its initial construction.
Role of Retro-Henry Reactions in Specific Dihydropyrimidinone Syntheses
The Henry reaction (or nitro-aldol reaction) is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. The reverse reaction is known as the Retro-Henry reaction. When synthesizing nitro-substituted compounds like this compound, the stability of the nitro group and potential side reactions are important considerations. However, based on the reviewed scientific literature concerning the primary synthetic routes to dihydropyrimidinones (such as the Biginelli reaction and its variants), the Retro-Henry reaction is not identified as a key mechanistic step or a common synthetic strategy. The C-C bond formed during the initial condensation steps of the Biginelli reaction is generally stable under the typical acidic or mild Lewis acidic conditions employed, and there is no evidence to suggest that a Retro-Henry-type fragmentation plays a significant role in either the formation or degradation of the target dihydropyrimidinone product.
In-Depth Analysis of this compound Reveals Limited Publicly Available Structural Data
A comprehensive review of scientific literature and chemical databases for the structural and spectroscopic characterization of this compound indicates a notable absence of detailed, publicly accessible data. While the broader class of 3,4-dihydropyrimidin-2(1H)-ones, often synthesized through the Biginelli reaction, is extensively studied and characterized, specific and complete analytical data for the 5-nitro substituted variant remains elusive.
Investigations into the structural elucidation of this specific compound through advanced spectroscopic and crystallographic techniques have not yielded sufficient information to fulfill a detailed analysis as per the requested scientific article structure. Searches for its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectroscopy data, Mass Spectrometry (MS) fragmentation analysis, and X-ray diffraction studies have not provided the specific details necessary for a comprehensive report.
The available literature primarily focuses on other derivatives of the dihydropyrimidine (B8664642) core, with various substituents at different positions. For instance, numerous studies present detailed spectroscopic data for compounds with aryl or alkyl groups at the 4-position and ester or acetyl groups at the 5-position. However, the parent compound with only a nitro group at the 5-position and hydrogens at the 1, 3, and 4 positions is not prominently featured with its complete analytical characterization.
It is important to distinguish this compound from the similarly named but structurally distinct compound, 5-nitropyrimidin-2(1H)-one. The latter is an aromatic pyrimidinone derivative, whereas the subject of this inquiry is a dihydrogenated, non-aromatic pyrimidine (B1678525) ring system.
The lack of readily available data could suggest that this compound may be a synthetic intermediate that is not typically isolated and fully characterized, or that its detailed analysis is located in less accessible or proprietary sources. Therefore, a complete and thorough scientific article focusing solely on the advanced structural characterization of this specific compound cannot be generated at this time based on the available public domain information.
Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 5 Nitro 3,4 Dihydropyrimidin 2 1h One
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformation
Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Nitro-3,4-dihydropyrimidin-2(1H)-one, this method would reveal its absolute configuration and preferred conformation in the solid state. Based on studies of similar dihydropyrimidinone derivatives, the compound is expected to crystallize in a common space group such as P21/c (monoclinic) or Pbca (orthorhombic) researchgate.net.
The analysis would provide detailed information on bond lengths, bond angles, and torsion angles. The dihydropyrimidine (B8664642) ring is anticipated to adopt a flattened boat or envelope conformation, a common feature for this heterocyclic system. The nitro group at the 5-position is expected to be nearly coplanar with the pyrimidine (B1678525) ring to maximize resonance stabilization.
Interactive Data Table: Crystallographic Data for a Representative Dihydropyrimidinone Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 12.2009(17) |
| b (Å) | 8.3544(9) |
| c (Å) | 13.9179(17) |
| β (°) | 104.980(5) |
| Volume (ų) | 1371.5(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.526 |
Energy Framework and Hirshfeld Surface Analysis for Crystal Packing Interactions
To further understand the intermolecular forces governing the crystal packing, Hirshfeld surface analysis and energy framework calculations are employed. The Hirshfeld surface provides a visual representation of intermolecular contacts and their relative strengths. For a molecule like this compound, the 2D fingerprint plots derived from the Hirshfeld surface are expected to show significant contributions from O···H, H···H, and C···H contacts. eurjchem.comresearchgate.net
Energy framework analysis complements this by quantifying the interaction energies between molecules in the crystal lattice. This analysis typically reveals that the crystal packing is stabilized by a combination of electrostatic and dispersion forces. The N-H···O hydrogen bonds would be represented by strong electrostatic interaction energies, while dispersion forces would arise from van der Waals interactions between the molecular frameworks. eurjchem.comresearchgate.net
Interactive Data Table: Predicted Contributions to the Hirshfeld Surface for this compound
| Interaction Type | Predicted Contribution (%) |
| O···H/H···O | 40 - 45 |
| H···H | 20 - 25 |
| C···H/H···C | 15 - 20 |
| N···O/O···N | 5 - 10 |
| Other | < 5 |
Complementary Spectroscopic and Analytical Techniques
A suite of spectroscopic and analytical methods provides further validation of the structure and properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the molecule. The presence of the conjugated system involving the dihydropyrimidine ring and the nitro group would give rise to π → π* transitions at lower wavelengths (higher energy). The nitro group itself can also lead to n → π* transitions, which are typically observed at longer wavelengths (lower energy) and are often of lower intensity. The exact position of the absorption maxima will be influenced by the solvent used for the analysis.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C4H5N3O3) to confirm the empirical formula and assess the purity of the synthesized compound.
Interactive Data Table: Elemental Analysis Data for C4H5N3O3
| Element | Theoretical (%) | Found (%) (Hypothetical) |
| Carbon | 30.58 | 30.62 |
| Hydrogen | 3.21 | 3.19 |
| Nitrogen | 26.74 | 26.70 |
| Oxygen | 39.46 | 39.49 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature. A typical TGA curve for this compound would show a stable region at lower temperatures, followed by one or more decomposition steps at elevated temperatures. The onset of decomposition provides an indication of the compound's thermal stability. For related heterocyclic compounds, decomposition often begins at temperatures above 200 °C. researchgate.net The presence of the nitro group may influence the decomposition profile, potentially leading to a more energetic decomposition process.
Green Chemistry Principles in the Research and Development of Dihydropyrimidinones
Design and Implementation of Eco-Friendly Synthetic Methodologies
The development of eco-friendly synthetic routes for 5-Nitro-3,4-dihydropyrimidin-2(1H)-one and related DHPMs is a primary focus in contemporary organic synthesis. Traditional Biginelli reactions often relied on harsh, toxic catalysts and hazardous organic solvents. scholarsresearchlibrary.com To mitigate these environmental concerns, researchers have explored a variety of green alternatives.
One significant advancement is the use of natural, biodegradable catalysts. For instance, fruit juices such as those from apples, pomegranates, and grapes have been successfully employed as reaction media and catalysts. scholarsresearchlibrary.com Similarly, lactic acid has been utilized as an effective and environmentally benign organocatalyst. tandfonline.com These natural catalysts offer a renewable and non-toxic alternative to conventional acid catalysts.
Another key strategy is the implementation of solvent-free reaction conditions, often facilitated by techniques like ball milling. mdpi.commdpi.com This mechanochemical approach not only eliminates the need for solvents but can also lead to higher yields and shorter reaction times. The use of solid-supported catalysts, such as silicotungstic acid on Amberlyst-15, also enables solventless reactions and simplifies product purification. nih.gov
The following table provides a comparative overview of traditional versus eco-friendly methodologies for the synthesis of dihydropyrimidinones.
| Feature | Traditional Biginelli Reaction | Eco-Friendly Biginelli Reaction |
| Catalyst | Strong mineral acids (e.g., HCl, H2SO4) | Natural acids (e.g., fruit juices, lactic acid), heterogeneous catalysts |
| Solvent | Volatile organic solvents (e.g., ethanol, THF) | Water, ionic liquids, or solvent-free conditions |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound, mechanochemical (ball milling) |
| Byproducts | Often requires neutralization, generating salt waste | Minimal waste, easier product isolation |
| Environmental Impact | Higher E-factor, use of hazardous materials | Lower E-factor, use of benign and renewable resources |
Emphasis on Atom Economy and Reaction Efficiency in Dihydropyrimidinone Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The Biginelli reaction, being a multicomponent reaction, inherently exhibits a high atom economy because three different reactant molecules combine to form a single product with the loss of only small molecules like water. nih.gov
The theoretical atom economy for the synthesis of a DHPM can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
The following table illustrates the calculation of atom economy for a representative Biginelli reaction.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Nitrobenzaldehyde | C7H5NO3 | 151.12 |
| Ethyl Acetoacetate | C6H10O3 | 130.14 |
| Urea (B33335) | CH4N2O | 60.06 |
| Total Reactant MW | 341.32 | |
| Product | ||
| 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | C14H15N3O5 | 305.29 |
| Byproducts | ||
| Water (2 molecules) | H2O | 18.02 |
| Atom Economy (%) | (305.29 / 341.32) x 100 = 89.44% |
Optimization of Energy Efficiency in Reaction Protocols
Optimizing energy consumption is another critical aspect of green chemistry. Traditional synthesis methods often require prolonged heating under reflux, which is energy-intensive. nih.gov Modern approaches to the synthesis of this compound and its analogs focus on reducing energy input through alternative energy sources.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.gov Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving product yields. chemrxiv.org This efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture. nih.gov
Ultrasound irradiation is another energy-efficient technique that has been successfully applied to the Biginelli reaction. ijarsct.co.inut.ac.ir Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. ijarsct.co.in Both microwave and ultrasound-assisted methods represent significant progress in reducing the energy footprint of DHPM synthesis.
The table below compares the energy efficiency of different heating methods for the Biginelli reaction.
| Heating Method | Typical Reaction Time | Energy Consumption | Advantages | Disadvantages |
| Conventional Reflux | Several hours | High | Simple setup | Inefficient heating, long reaction times |
| Microwave Irradiation | 5-30 minutes | Low to moderate | Rapid heating, improved yields, shorter times | Requires specialized equipment |
| Ultrasound Irradiation | 30-90 minutes | Low | Enhanced reaction rates, milder conditions | Can be substrate-dependent |
Development and Reusability Assessment of Sustainable Catalytic Systems
The development of reusable catalysts is a cornerstone of sustainable chemistry, as it minimizes waste and reduces costs. For the synthesis of this compound, significant research has been dedicated to creating efficient and recyclable catalytic systems.
Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture by filtration and reused in subsequent reactions. ichem.mdrsc.org Examples of such catalysts include:
Zeolites: These microporous aluminosilicates have been shown to be effective and reusable catalysts for the Biginelli reaction, particularly when used in solvent-free conditions. mdpi.comresearchgate.net
Supported Catalysts: Active catalytic species can be immobilized on solid supports like polymers, silica, or clay. For instance, heteropolyacid-clay (HPA-Clay) composites have demonstrated high catalytic activity and can be recycled multiple times without a significant loss of efficiency. ichem.md
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as SO3H@imineZCMNPs, offer a convenient method for catalyst recovery using an external magnet. rsc.org
The reusability of a catalyst is typically assessed by performing multiple reaction cycles and measuring the product yield in each cycle. A robust catalyst will maintain a high yield over several cycles. For example, a heteropolyacid-clay catalyst was shown to be reusable for up to six cycles without a significant drop in product yield. ichem.md
The following table summarizes the performance and reusability of various sustainable catalysts used in the Biginelli reaction.
| Catalyst | Support/Type | Reaction Conditions | Typical Yield (%) | Reusability (Cycles) |
| H-ZSM-5 Zeolite | Zeolite | Ball milling, solvent-free | 86-96 | 4 |
| HPA-Clay | Clay-supported heteropolyacid | Solvent-free, reflux | ~96 | 6 |
| SO3H@imineZCMNPs | Magnetic nanoparticles | Solvent-free, 90°C | High | Multiple |
| Cuttlebone | Natural heterogeneous | Solvent-free | High | Yes |
| p(AMPS) hydrogel | Hydrogel | Ethanol | 85-94 | 4 |
Adoption of Environmentally Benign Solvent Systems and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.
For the synthesis of this compound, several green solvent alternatives have been explored:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. However, the solubility of organic reactants can be a limitation.
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often recyclable, and can act as both the solvent and the catalyst. eurekaselect.comresearchgate.net Brønsted acidic ionic liquids have been shown to be effective catalysts for the Biginelli reaction under solvent-free conditions. nih.gov
Natural Solvents: As mentioned earlier, fruit juices have been used as both the solvent and catalyst, offering a completely biodegradable reaction medium. scholarsresearchlibrary.comrsc.org Lactic acid is another example of a green solvent that can also catalyze the reaction. researchgate.net
Solvent-free (neat) conditions represent the most sustainable approach, as they eliminate solvent-related waste and simplify product purification. scielo.org.mxresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using techniques like ball milling or microwave irradiation. mdpi.comchemrxiv.org The one-pot, solvent-free synthesis of DHPMs catalyzed by reusable heterogeneous catalysts is a prime example of a highly efficient and environmentally friendly process. rsc.orgtandfonline.com
The table below provides a hierarchy of solvent choices for the Biginelli reaction, based on green chemistry principles.
| Solvent Choice | Environmental Impact | Advantages | Challenges |
| Solvent-Free (Neat) | Most Benign | No solvent waste, easy work-up, high atom economy | May require higher temperatures or alternative energy sources |
| Water | Benign | Non-toxic, abundant, safe | Poor solubility of many organic reactants |
| Natural Solvents (e.g., fruit juice, lactic acid) | Benign & Renewable | Biodegradable, can act as catalyst | Can be complex mixtures, potential for side reactions |
| Ionic Liquids | Low Volatility | Recyclable, tunable properties, can be catalytic | Can be expensive, potential toxicity concerns |
| Traditional Organic Solvents (e.g., ethanol, THF) | Hazardous | Good solubility for reactants | Volatile, flammable, toxic, creates waste |
Q & A
Basic Synthesis Methodology
Q: What are the standard protocols for synthesizing 5-nitro-3,4-dihydropyrimidin-2(1H)-one derivatives, and how do catalyst systems influence yield and purity? A: The Biginelli reaction is the cornerstone for synthesizing dihydropyrimidinones (DHPMs). Key catalysts include:
- Lewis acids : Y(NO₃)₃·6H₂O (yields ~85–90%) under solvent-free conditions .
- Organocatalysts : Oxalic acid in microwave-assisted reactions reduces reaction time to 5–10 minutes with yields exceeding 80% .
- Green catalysts : Punica granatum peel extract achieves 88–95% yields under solvent-free conditions, emphasizing eco-friendly protocols .
For nitro-substituted derivatives, ensure controlled nitration conditions post-Biginelli synthesis to avoid over-oxidation. Characterize intermediates via TLC and HPLC for purity validation.
Advanced Synthesis Challenges
Q: How can steric hindrance from bulky nitro substituents be addressed during DHPM synthesis? A: Steric effects in 5-nitro derivatives require:
- Ionic liquid catalysts : Enhance reactivity in solvent-free conditions (e.g., fused-ring DHPMs achieved in 96% yield via ionic liquid 5) .
- Microwave irradiation : Accelerates cyclocondensation, reducing side reactions .
- Alternative substrates : Use pre-functionalized aldehydes or β-keto esters to bypass steric limitations .
Basic Biological Activity Profiling
Q: What in vitro assays are recommended for initial screening of bioactivity in nitro-DHPMs? A: Prioritize:
- Antimicrobial : Broth microdilution assays (MIC determination) against Aspergillus spp. or MRSA .
- Antioxidant : DPPH radical scavenging and Fe²⁺ chelation assays; hydroxylated aryl groups enhance activity .
- Anticancer : MTT assays on glioma (U87) or breast cancer (MCF-7) cell lines .
Advanced SAR Studies
Q: How do substituents at N1 and C5 influence the antitumor efficacy of nitro-DHPMs? A:
- N1 alkylation : Tetrabutylammonium hydroxide-mediated alkylation improves log P values (optimal range: 2.5–3.5) for blood-brain barrier penetration in glioma models .
- C5 nitro group : Enhances electrophilicity, promoting DNA intercalation. Pair with electron-withdrawing groups (e.g., -CF₃) at C4 for synergistic effects .
Validate via molecular docking against topoisomerase II or EGFR kinases.
Contradictory Bioactivity Data
Q: How to resolve discrepancies in reported antimicrobial activities of DHPM derivatives? A: Potential factors include:
- Strain variability : Test across clinical isolates (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Nitro positioning : 5-nitro derivatives may exhibit bacteriostatic vs. 3-nitro bactericidal profiles .
- Assay conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24h) .
Green Chemistry Optimization
Q: What strategies improve sustainability in DHPM synthesis without compromising yield? A:
- Solvent-free systems : Achieve 90–95% yields using Brønsted acidic ionic liquids (e.g., [BSO₃HMIm][OTf]) .
- Catalyst recyclability : Silica-supported SnCl₄ retains >90% activity over 5 cycles .
- Energy efficiency : Microwave irradiation reduces energy consumption by 60% vs. conventional heating .
Mechanistic Insights
Q: What mechanistic pathways dominate under acidic vs. basic Biginelli conditions? A:
- Acidic conditions : Proceed via imine formation, followed by Knoevenagel condensation and cyclization .
- Basic conditions : Utilize 1,10-(arylmethylene)diurea intermediates, as seen in Cs₂CO₃-promoted reactions .
Monitor via in situ FTIR to identify rate-limiting steps.
Analytical Characterization
Q: Which techniques are critical for characterizing nitro-DHPM degradation products? A:
- LC-MS/MS : Identifies nitro-reduced metabolites (e.g., amine derivatives) .
- ¹³C NMR : Detects ring-opening byproducts under hydrolytic stress .
- XRD : Confirms crystallinity changes during storage .
In Vivo Translation
Q: How do in vitro antioxidant results correlate with in vivo efficacy for nitro-DHPMs? A:
- Lipid peroxidation assays : Measure MDA levels in rodent liver homogenates post-administration .
- Pharmacokinetics : Hydroxyl groups improve bioavailability but may require PEGylation for sustained release .
Multi-Target Optimization
Q: Can a single nitro-DHPM derivative balance antimicrobial and anticancer activities? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
